molecular formula C20H23N3 B11966122 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile CAS No. 972-17-8

1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile

Cat. No.: B11966122
CAS No.: 972-17-8
M. Wt: 305.4 g/mol
InChI Key: PZPLFWQZPIAMRU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile is a chemical compound with the molecular formula C20H23N3 It is known for its complex structure, which includes a piperidine ring substituted with benzyl and o-toluidino groups, as well as a carbonitrile group

Preparation Methods

The synthesis of 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile typically involves the reaction of 1-benzylpiperidin-4-one with o-toluidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the o-toluidino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile can be compared with similar compounds such as:

  • 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile
  • 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile
  • 1-Benzyl-4-cyano-4-(ortho-toluidino)-piperidine

These compounds share structural similarities but differ in the position of the toluidino group or other substituents

Properties

CAS No.

972-17-8

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

1-benzyl-4-(2-methylanilino)piperidine-4-carbonitrile

InChI

InChI=1S/C20H23N3/c1-17-7-5-6-10-19(17)22-20(16-21)11-13-23(14-12-20)15-18-8-3-2-4-9-18/h2-10,22H,11-15H2,1H3

InChI Key

PZPLFWQZPIAMRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2(CCN(CC2)CC3=CC=CC=C3)C#N

Origin of Product

United States

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